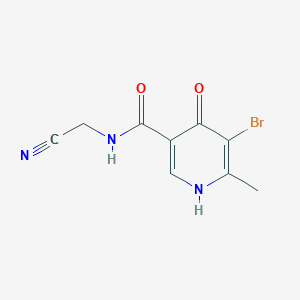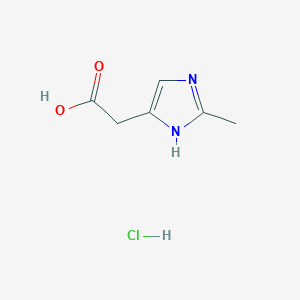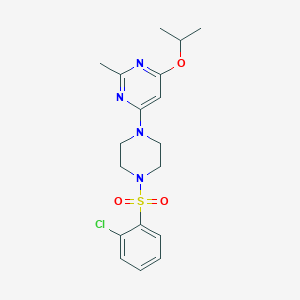
4-(4-((2-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-isopropoxy-2-methylpyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
作用機序
The mechanism of action of 4-(4-((2-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-isopropoxy-2-methylpyrimidine involves its interaction with specific enzymes and receptors in the body. This compound has been shown to exhibit potent inhibitory effects on enzymes such as tyrosine kinase and phosphodiesterase, which are involved in the pathogenesis of cancer and inflammation. Additionally, this compound has been shown to interact with specific receptors such as the dopamine receptor, which is involved in the pathogenesis of neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in vitro and in vivo. This compound has been shown to exhibit potent inhibitory effects on specific enzymes and receptors, leading to a reduction in the proliferation of cancer cells, a decrease in inflammation, and an improvement in neurological function. Additionally, this compound has been shown to exhibit low toxicity and good pharmacokinetic properties, making it a promising candidate for drug development.
実験室実験の利点と制限
The advantages of using 4-(4-((2-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-isopropoxy-2-methylpyrimidine in lab experiments include its potent inhibitory effects on specific enzymes and receptors, its low toxicity, and good pharmacokinetic properties. However, the limitations of using this compound in lab experiments include its high cost and the need for specialized equipment and expertise to synthesize and analyze it.
将来の方向性
There are several future directions for the research and development of 4-(4-((2-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-isopropoxy-2-methylpyrimidine. These include:
1. Further optimization of the chemical structure of this compound to improve its potency and selectivity.
2. Evaluation of the efficacy of this compound in animal models of various diseases.
3. Development of new synthetic methods for the production of this compound to reduce its cost and increase its availability.
4. Investigation of the potential of this compound as a lead compound for the development of new drugs for the treatment of cancer, inflammation, and neurological disorders.
5. Exploration of the potential of this compound as a tool for studying specific enzymes and receptors involved in disease pathogenesis.
In conclusion, this compound is a promising compound that has potential applications in drug discovery and development. Its potent inhibitory effects on specific enzymes and receptors, low toxicity, and good pharmacokinetic properties make it a promising candidate for further research and development.
合成法
The synthesis of 4-(4-((2-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-isopropoxy-2-methylpyrimidine involves the reaction of 2-chlorobenzenesulfonyl chloride with piperazine in the presence of a base, followed by the reaction of the resulting intermediate with isopropoxyacetic acid and 2-methyl-4,6-dichloropyrimidine. This method has been reported in several scientific articles and has been shown to yield the desired compound in good yields and high purity.
科学的研究の応用
4-(4-((2-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-isopropoxy-2-methylpyrimidine has been extensively studied for its potential applications in drug discovery and development. Several scientific articles have reported its effectiveness as a potential therapeutic agent for various diseases such as cancer, inflammation, and neurological disorders. This compound has been shown to exhibit potent inhibitory effects on specific enzymes and receptors that are involved in the pathogenesis of these diseases.
特性
IUPAC Name |
4-[4-(2-chlorophenyl)sulfonylpiperazin-1-yl]-2-methyl-6-propan-2-yloxypyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClN4O3S/c1-13(2)26-18-12-17(20-14(3)21-18)22-8-10-23(11-9-22)27(24,25)16-7-5-4-6-15(16)19/h4-7,12-13H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFLYGEUEPRZLII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC(C)C)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(4-ethoxyphenyl)-2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2994678.png)

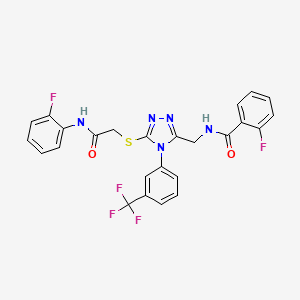
![4-[methyl(phenyl)sulfamoyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2994682.png)
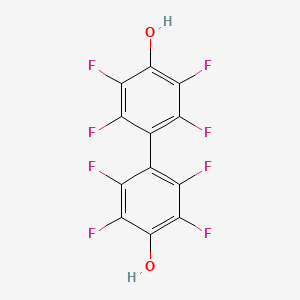
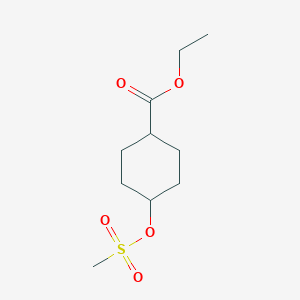
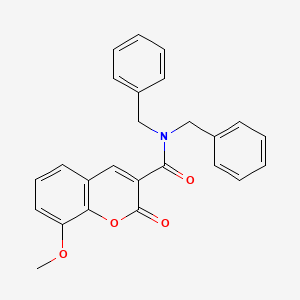
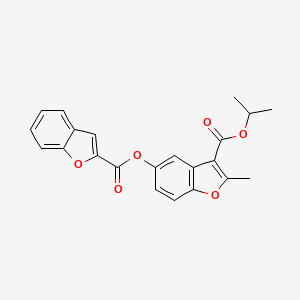

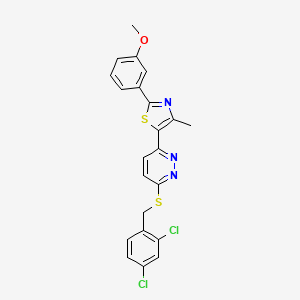
![3-({4-[(4-ethoxyphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-1-ol](/img/structure/B2994690.png)
